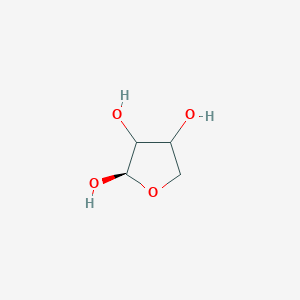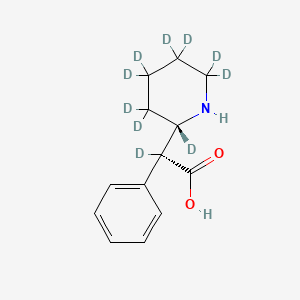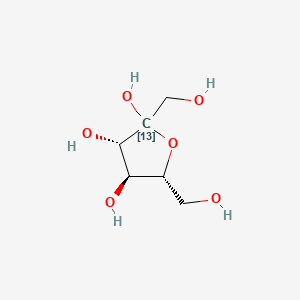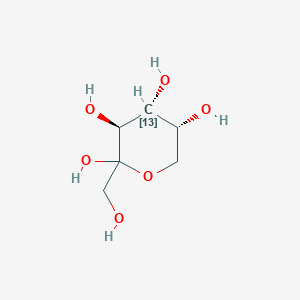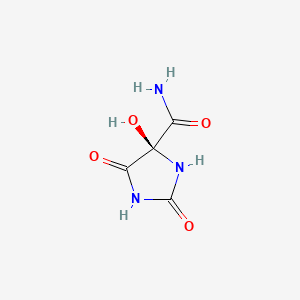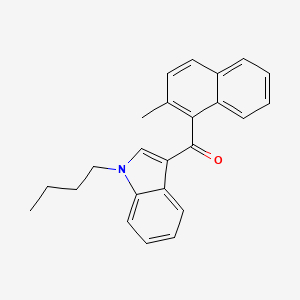
N-脱氯乙基环磷酰胺-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Dechloroethyl Cyclophosphamide-d4: is a deuterated analog of N-Dechloroethyl Cyclophosphamide, which is a metabolite of Cyclophosphamide. This compound is often used in research as a stable isotope-labeled internal standard for mass spectrometry analysis. It is a white solid with a molecular formula of C5H12ClN2O2P and a molecular weight of 198.59 g/mol .
科学研究应用
Chemistry: N-Dechloroethyl Cyclophosphamide-d4 is used as an internal standard in mass spectrometry to quantify the levels of Cyclophosphamide and its metabolites in biological samples .
Biology: In biological research, this compound helps in studying the metabolic pathways and pharmacokinetics of Cyclophosphamide. It aids in understanding how the drug is processed in the body and its interaction with biological systems .
Medicine: N-Dechloroethyl Cyclophosphamide-d4 is used in clinical research to monitor the therapeutic levels of Cyclophosphamide in patients undergoing chemotherapy. It ensures accurate dosing and helps in minimizing side effects .
Industry: In the pharmaceutical industry, this compound is used in the development and quality control of Cyclophosphamide-based drugs. It ensures the consistency and efficacy of the final product .
准备方法
Synthetic Routes and Reaction Conditions: N-Dechloroethyl Cyclophosphamide-d4 is typically synthesized through a deuterium exchange reaction. The process involves the substitution of hydrogen atoms with deuterium in the parent compound, N-Dechloroethyl Cyclophosphamide. This can be achieved using deuterated reagents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods: The industrial production of N-Dechloroethyl Cyclophosphamide-d4 involves large-scale deuterium exchange reactions. The process is carried out in specialized reactors designed to handle deuterated compounds. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize the yield and purity of the final product .
化学反应分析
Types of Reactions: N-Dechloroethyl Cyclophosphamide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield deuterated amines.
Substitution: The chloroethyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium azide or thiols can be used for substitution reactions
Major Products Formed: The major products formed from these reactions include deuterated oxides, amines, and substituted derivatives of N-Dechloroethyl Cyclophosphamide-d4 .
作用机制
N-Dechloroethyl Cyclophosphamide-d4 exerts its effects by mimicking the behavior of its non-deuterated counterpart, N-Dechloroethyl Cyclophosphamide. It acts as an alkylating agent, forming covalent bonds with DNA and leading to the cross-linking of DNA strands. This disrupts DNA replication and transcription, ultimately causing cell death. The molecular targets include DNA and various enzymes involved in DNA repair and replication .
相似化合物的比较
N-Dechloroethyl Cyclophosphamide: The non-deuterated analog.
Cyclophosphamide: The parent compound from which N-Dechloroethyl Cyclophosphamide is derived.
Ifosfamide: A structural analog with similar alkylating properties
Uniqueness: N-Dechloroethyl Cyclophosphamide-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise quantification in analytical studies. This makes it an invaluable tool in research and clinical applications .
属性
CAS 编号 |
1346600-68-7 |
|---|---|
分子式 |
C5H12ClN2O2P |
分子量 |
202.611 |
IUPAC 名称 |
N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2$l^{5} |
InChI |
InChI=1S/C5H12ClN2O2P/c6-2-4-8-11(9)7-3-1-5-10-11/h1-5H2,(H2,7,8,9)/i2D2,4D2 |
InChI 键 |
DZKGMGPLDJOVCX-BYUTVXSXSA-N |
SMILES |
C1CNP(=O)(OC1)NCCCl |
同义词 |
N-(2-Chloroethyl-d4)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-Oxide; 2-(2-Chloroethylamino-d4)tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide; 3-Dechloroethylifosfamide-d4; Asta 4968-d4; Dechloroethylcyclophosphamide-d4; Monochloroethylcyclophospham |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




